molecular formula C8H7ClN2O2 B14316817 5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione CAS No. 111854-28-5

5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14316817
CAS No.: 111854-28-5
M. Wt: 198.60 g/mol
InChI Key: JVPMYYYJBKHTCL-UHFFFAOYSA-N
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Description

5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine and two ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents and ethenylating reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-chloropyridin-3-ol: This compound shares a similar pyrimidine structure but has different substituents.

    1,3-Diazole Derivatives: These compounds also contain a heterocyclic ring and exhibit a range of biological activities.

Uniqueness

5-Chloro-1,3-diethenylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

111854-28-5

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

5-chloro-1,3-bis(ethenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C8H7ClN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h3-5H,1-2H2

InChI Key

JVPMYYYJBKHTCL-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=C(C(=O)N(C1=O)C=C)Cl

Origin of Product

United States

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